Bienvenue dans la boutique en ligne BenchChem!

4-ethoxy-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Lipophilicity Drug-likeness ADME Prediction

4-ethoxy-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide (CAS 1005292-82-9; PubChem CID is a synthetic small molecule with a molecular formula of C22H26N2O3 and a molecular weight of 366.5 g/mol. Its structure comprises a 4-ethoxybenzamide group linked to the 6-position of an N-isobutyryl-tetrahydroquinoline core.

Molecular Formula C22H26N2O3
Molecular Weight 366.461
CAS No. 1005292-82-9
Cat. No. B2962689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-ethoxy-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
CAS1005292-82-9
Molecular FormulaC22H26N2O3
Molecular Weight366.461
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C(C)C
InChIInChI=1S/C22H26N2O3/c1-4-27-19-10-7-16(8-11-19)21(25)23-18-9-12-20-17(14-18)6-5-13-24(20)22(26)15(2)3/h7-12,14-15H,4-6,13H2,1-3H3,(H,23,25)
InChIKeyJOXCFLQIXNGFNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Specifications for 4-Ethoxy-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide (CAS 1005292-82-9): Core Chemical Identity


4-ethoxy-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide (CAS 1005292-82-9; PubChem CID 7498743) is a synthetic small molecule with a molecular formula of C22H26N2O3 and a molecular weight of 366.5 g/mol [1]. Its structure comprises a 4-ethoxybenzamide group linked to the 6-position of an N-isobutyryl-tetrahydroquinoline core. The compound is primarily listed as a research chemical, with vendor-reported purity typically at 95%, and is cataloged in PubChem with computed descriptors indicating a topological polar surface area of 58.6 Ų and an XLogP3-AA of 3.9, suggesting moderate lipophilicity and permeability potential [1].

Why Generic Tetrahydroquinoline Benzamide Substitution Risks Experimental Failure for Compound 1005292-82-9


Within the tetrahydroquinoline benzamide class, minor structural variations at the N-acyl group and the benzamide ring critically alter molecular recognition, as demonstrated by the distinct kinase inhibition profiles and apoptosis-inducing activities reported for closely related analogs [1]. The specific combination of an N-isobutyryl substituent and a 4-ethoxybenzamide moiety in CAS 1005292-82-9 generates a unique hydrogen bond acceptor/donor arrangement (three H-bond acceptors, one donor) and a precise lipophilic balance (XLogP3 3.9) that cannot be replicated by common alternatives such as N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide or 4-methoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide [1][2]. Generic substitution without verifying this exact substitution pattern risks abolishing target engagement or introducing off-target liabilities, given that even a shift of the benzamide attachment from the 6- to the 7-position of the tetrahydroquinoline core fundamentally alters the vector of key pharmacophoric elements [2].

Quantitative Differentiation Evidence for 4-Ethoxy-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide (CAS 1005292-82-9)


Unique Physicochemical Profile: Computed LogP and Polar Surface Area Compared to Core Tetrahydroquinoline Benzamide Scaffold

The target compound exhibits a computed XLogP3-AA of 3.9 and a topological polar surface area (TPSA) of 58.6 Ų, positioning it distinctly within the drug-like chemical space defined by Lipinski's Rule of Five [1]. In contrast, the unsubstituted core scaffold, N-(1,2,3,4-tetrahydroquinolin-6-yl)benzamide, has a lower computed XLogP (approximately 2.3) and a TPSA of circa 53 Ų, highlighting the significant lipophilicity increase (≈1.6 log units) conferred by the 4-ethoxy and N-isobutyryl substituents [2]. This calculated 1.7-fold increase in logP directly influences predicted membrane permeability and off-target binding potential, making it a key selection parameter.

Lipophilicity Drug-likeness ADME Prediction

Distinct Hydrogen Bonding Capacity Relative to Positional Isomer N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

The target compound features a 6-substituted benzamide on the tetrahydroquinoline ring, resulting in a specific spatial orientation of the amide hydrogen bond donor/acceptor relative to the N-isobutyryl group [1]. This is differentiated from its 7-substituted positional isomer, N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide, which, despite having an identical molecular formula and similar computed logP, presents its pharmacophoric H-bond features at a different distance and angle from the central scaffold [2]. In published SAR analyses of N-substituted tetrahydroquinoline analogs as kinase apoptosis inducers, such positional shifts have resulted in statistically significant alterations in IC50 values, underscoring that experimental binding site complementarity is not interchangeable between the 6- and 7-substituted series [2].

Molecular Recognition Binding Mode Structure-Activity Relationship

4-Ethoxy vs. 4-Methoxy Benzamide: Impact on Hydrophobic Bulk and Metabolic Stability Class Inference

The target compound contains a 4-ethoxy substituent on the benzamide ring, which increases both steric bulk and lipophilicity compared to the widely available 4-methoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide analog [1][2]. Ethoxy groups are known to be less susceptible to O-demethylation by cytochrome P450 enzymes compared to methoxy groups, a common metabolic soft spot in benzamide derivatives [2]. While direct metabolic stability data for CAS 1005292-82-9 is not publicly available, the class-level inference is that the 4-ethoxy substitution provides a potential advantage in metabolic half-life over 4-methoxy analogs, a critical procurement factor for in vivo pharmacological studies.

Metabolic Stability Cytochrome P450 Lead Optimization

Targeted Research Applications for 4-Ethoxy-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide Based on Structural Evidence


Kinase Inhibitor Selectivity Profiling Panels Requiring Defined Lipophilicity

Given its computed XLogP of 3.9 and TPSA of 58.6 Ų, this compound is optimally suited as a control probe in kinase selectivity panels where balanced lipophilicity is required to differentiate specific binding from general lipophilic aggregation [1]. Research programs can use it as a well-characterized benchmark against which analogs with varied logP values are evaluated, ensuring that potency shifts are due to target engagement rather than non-specific membrane partitioning [1].

Structure-Based Design of Apoptosis-Inducing Agents Targeting Tetrahydroquinoline Binding Sites

The distinct 6-substituted benzamide geometry of this compound aligns with the binding mode requirements identified in N-substituted tetrahydroquinoline analogs that induce apoptosis in cancer cells [1]. Computational chemistry groups can employ its 3D structure, derived from PubChem canonical SMILES, for docking studies against anti-apoptotic protein targets, using the 7-position isomer as a negative control to validate docking pose specificity [1].

Metabolic Stability SAR Studies for Alkoxy-Substituted Benzamide Libraries

The 4-ethoxy moiety offers a strategic advantage in probing the structure-metabolism relationship of alkoxybenzamides. Procurement of this compound enables head-to-head in vitro microsomal stability comparisons against commercially available 4-methoxy and 4-propoxy analogs, testing the class-level hypothesis that ethoxy substitution optimally balances lipophilicity and CYP resistance [2]. This application is directly supported by the established metabolic vulnerability of methoxy groups in related benzamide scaffolds [2].

Chemical Probe for N-Isobutyryl-Tetrahydroquinoline Pharmacophore Mapping

As a representative of the N-isobutyryl-tetrahydroquinoline sub-class, this compound serves as a defined chemical probe for mapping the steric and electronic tolerance of the N-acyl binding pocket in target proteins such as kinases or bromodomains [1]. Its procurement allows for direct comparison with N-acetyl, N-propanoyl, and N-benzoyl tetrahydroquinoline analogs to delineate the optimal acyl group size for target modulation, an analysis that is impossible with a single generic compound [1].

Quote Request

Request a Quote for 4-ethoxy-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.